molecular formula C12H17N3O2 B8110486 7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine

7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine

Cat. No.: B8110486
M. Wt: 235.28 g/mol
InChI Key: IUKIDKVALJOGET-UHFFFAOYSA-N
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Description

7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine is a heterocyclic compound that features a unique structure combining a pyrimidine ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of pyrimidine derivatives with oxazine precursors under controlled conditions. For example, a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines can yield the desired oxazine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazine ring.

Scientific Research Applications

7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine involves its interaction with molecular targets and pathways within biological systems. For example, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . This inhibition can lead to reduced production of inflammatory mediators like prostaglandin E2.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine is unique due to its combined pyrimidine and oxazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-(pyrimidin-2-yloxymethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-4-14-12(15-5-1)17-8-9-2-3-10-11(9)16-7-6-13-10/h1,4-5,9-11,13H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKIDKVALJOGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1COC3=NC=CC=N3)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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